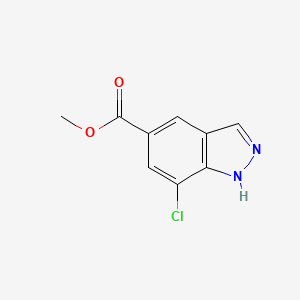

Methyl 7-chloro-1H-indazole-5-carboxylate

Description

Definition and Nomenclature

Methyl 7-chloro-1H-indazole-5-carboxylate is a heterocyclic organic compound belonging to the indazole family. Its systematic IUPAC name is This compound , reflecting the positions of substituents on the indazole core: a chlorine atom at position 7 and a methyl ester group at position 5. The molecular formula is C₉H₇ClN₂O₂ , with a molecular weight of 210.62 g/mol . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1260851-48-6 | |

| SMILES | COC(=O)C₁=CC(Cl)=C₂C=NN=C₂C₁ | |

| InChIKey | HIEOIACZMBJELV-UHFFFAOYSA-N |

Common synonyms include methyl 7-chloro-2H-indazole-5-carboxylate and 5-carbomethoxy-7-chloro-1H-indazole. The compound exists in two tautomeric forms (1H- and 2H-indazole), with the 1H tautomer being thermodynamically stable.

Historical Context and Discovery

Indazole chemistry traces its origins to Emil Fischer’s work in the late 19th century, but this compound emerged more recently as part of efforts to diversify heterocyclic scaffolds for drug discovery. Its synthesis was first reported in the early 21st century, coinciding with advancements in palladium-catalyzed cross-coupling and Friedel-Crafts acylation techniques. The compound’s CAS registration (1260851-48-6) dates to post-2010, reflecting its status as a modern synthetic target. Key milestones include:

Significance in Heterocyclic and Indazole Chemistry

Indazoles are bicyclic aromatic systems comprising fused benzene and pyrazole rings. This compound is notable for its dual functionalization :

- Chlorine at position 7 : Enhances electrophilic substitution reactivity and influences electronic properties.

- Methyl ester at position 5 : Serves as a handle for further derivatization (e.g., hydrolysis to carboxylic acids).

This compound exemplifies the structure-activity relationship (SAR) principles in medicinal chemistry. The chlorine atom’s electron-withdrawing effect and the ester group’s polarity modulate solubility and binding affinity, making it a versatile intermediate. Its significance is underscored by its role in synthesizing:

Overview of Research Applications

This compound is primarily utilized as a building block in pharmaceutical and agrochemical research. Key applications include:

Table 1: Research Applications and Case Studies

For instance, in oncology, derivatives of this compound have shown nanomolar IC₅₀ values against CDK8 (2.6 nM) and Aurora kinases (15–26 nM). Its ester group is often hydrolyzed to carboxylic acids for conjugation with targeting moieties.

Properties

IUPAC Name |

methyl 7-chloro-1H-indazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-9(13)5-2-6-4-11-12-8(6)7(10)3-5/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIEOIACZMBJELV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=C1)Cl)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-chloro-1H-indazole-5-carboxylate typically involves the reaction of 7-chloroindazole with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydride, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 7-chloro-1H-indazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the indazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydride) and solvents like dimethylformamide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

- Substituted indazole derivatives.

- Reduced alcohol derivatives.

- Oxidized carboxylic acid derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

Methyl 7-chloro-1H-indazole-5-carboxylate has been explored for its potential therapeutic applications:

- Anticancer Activity : Research indicates that derivatives of indazole, including this compound, may exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cancer cell growth effectively, with IC50 values indicating their potency against specific lines such as MCF-7 (breast cancer) and A-549 (lung cancer) cells .

- Anti-inflammatory Properties : The compound may interact with enzymes involved in inflammatory pathways, suggesting potential use as an anti-inflammatory agent. This is particularly relevant in conditions characterized by chronic inflammation .

2. Biological Research

The biochemical interactions of this compound are of significant interest:

- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially acting as inhibitors that could modulate metabolic pathways. This property is valuable for drug design aimed at targeting specific enzymatic functions associated with disease.

- Protein Binding Studies : this compound can form non-covalent interactions with proteins, affecting their conformation and biological activity. Such interactions are crucial for understanding the compound's mechanism of action in cellular environments .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 0.96 | |

| This compound | A-549 (Lung Cancer) | 1.12 | |

| Erlotinib | MCF-7 | 33 |

This table illustrates the comparative potency of this compound against established cancer therapies like erlotinib.

Table 2: Mechanisms of Action

| Mechanism | Description |

|---|---|

| Enzyme Interaction | Binds to active sites of enzymes affecting metabolic pathways. |

| Protein Binding | Forms non-covalent interactions influencing protein function and signaling pathways. |

Mechanism of Action

The mechanism of action of Methyl 7-chloro-1H-indazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Structural Analogues in the Indazole Family

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Substituent Position Effects: The position of chlorine and ester groups significantly impacts reactivity.

- Core Heterocycle Differences : Indazole derivatives (e.g., CAS 1260851-42-0) exhibit higher aromatic stability compared to indole analogs (e.g., CAS 16381-48-9), which may influence binding affinity in biological systems .

Benzodithiazine Derivatives

These derivatives exhibit:

- Higher thermal stability (mp 252–311°C) due to fused aromatic and sulfone groups .

- Distinct NMR profiles (e.g., δ 8.23–8.40 ppm for benzodithiazine protons) compared to indazoles (δ 8.09–8.38 ppm) .

Indole-Imidazole Hybrids

Compounds such as 3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-chloro-1H-indole (77) demonstrate:

- Broader bioactivity due to imidazole and indole moieties.

- Higher molecular weights (~345–391 g/mol) and complex synthesis pathways involving multi-step condensation .

Biological Activity

Methyl 7-chloro-1H-indazole-5-carboxylate (CAS: 1260851-48-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of indazole, characterized by the presence of a methyl ester group and a chlorine atom at specific positions on the indazole ring. Its molecular formula is with a molecular weight of approximately 210.62 g/mol. The compound's structure allows for interactions with various biological targets, particularly enzymes and receptors involved in critical cellular pathways.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases, such as CHK1 and CHK2, which are crucial in the DNA damage response pathway. This inhibition can affect cell cycle progression and promote apoptosis in cancer cells.

- Cell Signaling Modulation : It influences various cell signaling pathways, including those related to inflammation and cancer progression. By modulating these pathways, the compound may enhance or inhibit cellular responses depending on the context.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Studies have demonstrated:

- Inhibition of Cancer Cell Proliferation : The compound has been evaluated for its antiproliferative effects against various cancer cell lines, showing significant growth inhibition. For instance, it has been reported to exhibit GI50 values (the concentration needed to inhibit cell growth by 50%) in the nanomolar range against specific cancer types .

Antifungal Activity

The compound has also been investigated for its antifungal properties:

- Activity Against Candida Species : In vitro studies have shown that this compound possesses antifungal activity against Candida albicans and other related strains. The minimum inhibitory concentration (MIC) values indicate effective concentrations required to inhibit fungal growth .

Interaction Studies

This compound interacts with various biomolecules:

- Binding Affinity : Studies have explored its binding affinity to target proteins, revealing potential for drug development applications. These interactions can lead to conformational changes in target enzymes, altering their activity.

Stability and Degradation

Research on the stability of the compound under laboratory conditions indicates that it remains stable over time, with minimal degradation observed. This stability is crucial for its application in drug formulation and therapeutic use.

Research Applications

This compound has several applications in scientific research:

| Field | Application |

|---|---|

| Medicinal Chemistry | Development of novel anticancer and anti-inflammatory agents |

| Microbiology | Investigation as a potential antifungal agent |

| Pharmaceutical Chemistry | Synthesis of indole derivatives with enhanced biological activities |

Case Studies

- Anticancer Efficacy : A study evaluating the efficacy of this compound on MCF-7 breast cancer cells demonstrated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment .

- Antifungal Activity : Another investigation reported that the compound exhibited antifungal activity against resistant strains of Candida species, with MIC values ranging from 3.8 mM to 15.2 mM depending on the strain tested .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 7-chloro-1H-indazole-5-carboxylate, and what challenges arise during purification?

- Methodological Answer : The compound can be synthesized via cyclization of substituted hydrazine derivatives with appropriate carbonyl precursors, followed by esterification. A common challenge is the removal of byproducts such as unreacted intermediates or regioisomers. Column chromatography with gradients of ethyl acetate/hexane (e.g., 20–40% ethyl acetate) is typically employed, but reproducibility issues may arise due to subtle variations in stationary phase activity . For crystallization, slow evaporation in dichloromethane/methanol (9:1 v/v) has been reported to yield X-ray quality crystals, though solvent choice must account for the compound’s limited solubility in polar solvents .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Key diagnostic signals include the methyl ester proton (δ ~3.9 ppm, singlet) and aromatic protons in the indazole ring (δ 7.8–8.2 ppm). Chlorine substituents induce distinct splitting patterns in NMR (e.g., C-Cl at ~125–130 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Expected [M+H] for is 210.0197. Deviations >2 ppm suggest impurities or incorrect assignments.

- X-ray Crystallography : SHELX programs are recommended for structure refinement. Challenges include resolving disorder in the ester group without high-resolution data (<1.0 Å) .

Q. What are the stability considerations for this compound under standard laboratory conditions?

- Methodological Answer : The compound is stable at room temperature in inert atmospheres but may hydrolyze in humid environments. Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation when stored in amber vials with desiccants. LC-MS monitoring is advised to detect hydrolysis to the carboxylic acid derivative .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR chemical shifts often arise from solvent effects or tautomerism. For example, the indazole NH proton (δ ~13 ppm in DMSO-d) may appear broadened or absent in CDCl due to exchange. To standardize

- Use deuterated DMSO for tautomer-sensitive analysis.

- Employ -HMBC to confirm nitrogen connectivity in ambiguous cases .

Q. What strategies optimize the compound’s solubility for biological assays without structural modification?

- Methodological Answer : Solubility in aqueous buffers (e.g., PBS) is typically <0.1 mg/mL. Strategies include:

- Co-solvent systems : 10% DMSO in PBS (pH 7.4) increases solubility to ~2 mg/mL but may interfere with cellular assays.

- Cyclodextrin complexation : Hydroxypropyl-β-cyclodextrin (HP-β-CD) at 10 mM enhances solubility 5-fold via host-guest interactions, validated by phase-solubility diagrams .

Q. How does the chlorine substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The 7-chloro group facilitates Suzuki-Miyaura couplings at the 5-position due to electron-withdrawing effects activating the carboxylate-directed C-H bond. Example protocol:

- React with phenylboronic acid (1.2 equiv), Pd(PPh) (5 mol%), KCO (2 equiv) in dioxane/water (4:1) at 80°C for 12 h. Monitor regioselectivity via LC-MS to avoid competing reactions at the 3-position .

Q. What computational approaches predict the compound’s potential as a kinase inhibitor scaffold?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with ATP-binding site coordinates (e.g., PDB 1ATP). The indazole core shows favorable π-π stacking with hinge residues (e.g., Phe80 in EGFR).

- DFT Calculations : B3LYP/6-31G(d) optimizations reveal electron-deficient regions at C-3 and C-7, guiding electrophilic substitution strategies .

Contradictions and Open Challenges

- Synthetic Yield Variability : Reported yields range from 35–65% due to sensitivity to reaction scale and chloride leaving-group kinetics. Microscale high-throughput screening (e.g., 96-well plates) is recommended for condition optimization .

- Toxicology Data Gaps : No IARC or OSHA carcinogenicity classifications exist, but Ames test data are absent. Prioritize in silico toxicity prediction (e.g., ProTox-II) before in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.